molecular formula C5H4FNO3 B124337 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid CAS No. 145441-16-3

5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid

Cat. No.: B124337
CAS No.: 145441-16-3
M. Wt: 145.09 g/mol
InChI Key: WVUKMWOGVJZCSS-UHFFFAOYSA-N
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Description

5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of a fluorine atom in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid typically involves the introduction of a fluoromethyl group into the oxazole ring. One common method is the fluorination of a suitable precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced fluorination techniques can enhance the efficiency and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to different functionalized products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-3-carboxylic acids, while reduction can produce various hydroxylated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-1,2-oxazole-3-carboxylic Acid
  • 5-(chloromethyl)-1,2-oxazole-3-carboxylic Acid
  • 5-(bromomethyl)-1,2-oxazole-3-carboxylic Acid

Uniqueness

Compared to its analogs, 5-(fluoromethyl)-1,2-oxazole-3-carboxylic Acid offers a unique balance of reactivity and stability. The fluorine atom provides distinct electronic effects, enhancing the compound’s performance in various applications. Its unique properties make it a valuable tool in both research and industrial settings .

Properties

IUPAC Name

5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUKMWOGVJZCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438807
Record name 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145441-16-3
Record name 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(fluoromethyl)-1,2-oxazole-3-carboxylic acid
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